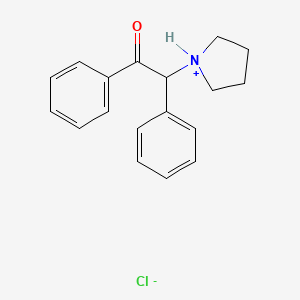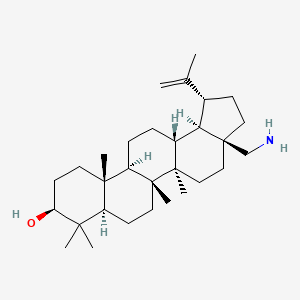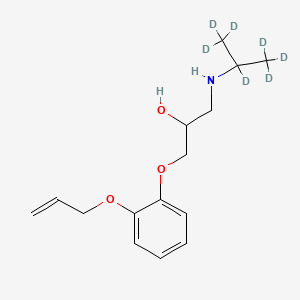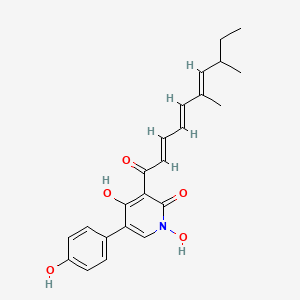
2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride (PPAP) is an organic compound belonging to the class of substituted phenylacetones. It has a wide range of applications, from pharmaceuticals to biochemistry and physiology. In
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride has been involved in various chemical reactions, such as base-catalyzed aldol reactions with acetophenone derivatives, yielding products like 3-(2-pyridinyl)-1-phenyl-2-propenone under certain conditions (Wachter-Jurcsak, Radu, & Redin, 1998).
Anticancer Research
- In the realm of anticancer research, reactions involving acetophenone derivatives have led to the synthesis of compounds with significant antitumor activity against various cancer cell lines (El-Ebiary, Swellem, & Nawwar, 2017).
Quantum Mechanical Methods in Synthesis
- Quantum mechanical methods have been used to analyze the transition structures of 1,3-dipolar cycloadditions involving enamines derived from acetophenone, providing insights into mechanisms and reactivities (Lopez, Munk, & Houk, 2013).
Asymmetric Synthesis
- Research on asymmetric synthesis, involving chiral reagents derived from similar compounds, has been shown to produce high optical yields of certain products, demonstrating the potential for creating enantiomerically pure substances (Mukaiyama, Asami, Hanna, & Kobayashi, 1977).
Organic Synthesis
- Studies in organic synthesis have highlighted methods for creating derivatives of this compound, such as one-pot syntheses under solvent-free conditions, which are pivotal for developing novel organic compounds (Le, Xie, & Xu, 2012).
Catalytic Reactions
- This compound has also been studied in catalytic reactions, particularly in selective hydrogenation processes, which are crucial in chemical manufacturing and pharmaceuticals (Chen, Chen, & Cheng, 2003).
Microbial Metabolism
- The microbial metabolism of acetophenone and its derivatives, including this compound, has been studied to understand the biodegradation pathways and environmental implications (Cripps, 1975).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride involves the reaction of 1-phenyl-1-pyrrolidin-2-yl-ethanone with benzaldehyde in the presence of a catalyst to form 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "1-phenyl-1-pyrrolidin-2-yl-ethanone", "benzaldehyde", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 1-phenyl-1-pyrrolidin-2-yl-ethanone and benzaldehyde in a suitable solvent, such as ethanol or methanol.", "Step 2: Add a catalyst, such as piperidine or pyridine, to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours, until the reaction is complete.", "Step 4: Allow the reaction mixture to cool, and then filter off any solid precipitate.", "Step 5: Concentrate the filtrate under reduced pressure to obtain crude 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone.", "Step 6: Dissolve the crude product in a suitable solvent, such as ether or dichloromethane.", "Step 7: Add hydrochloric acid to the solution to form the hydrochloride salt of the product.", "Step 8: Filter off any solid precipitate, and then wash with a suitable solvent, such as ethanol or methanol.", "Step 9: Dry the product under vacuum to obtain pure 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride." ] } | |
| 27590-61-0 | |
Formule moléculaire |
C18H20ClNO |
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
1,2-diphenyl-2-pyrrolidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h1-6,9-12,17H,7-8,13-14H2;1H |
Clé InChI |
DZBGHEJUNJIOIJ-UHFFFAOYSA-N |
SMILES |
C1CC[NH+](C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)


![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)


![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)
![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)
